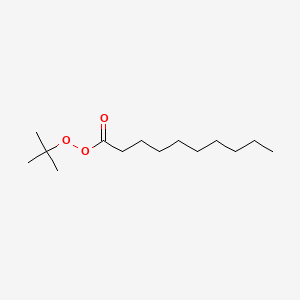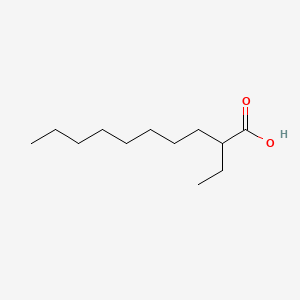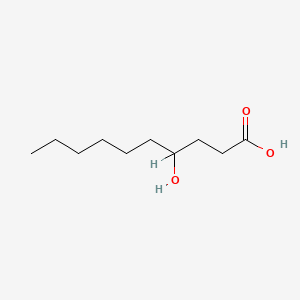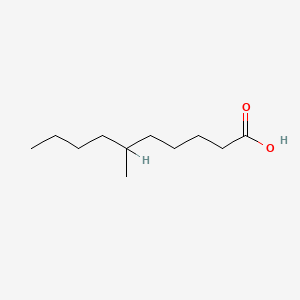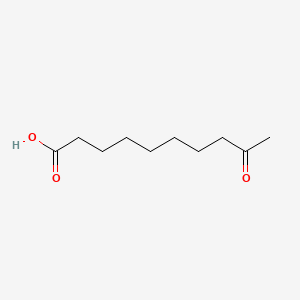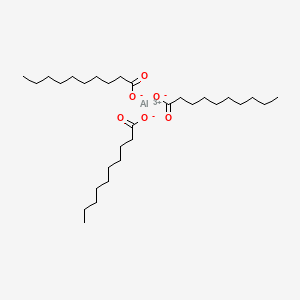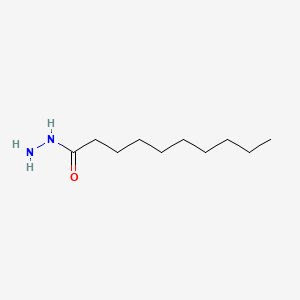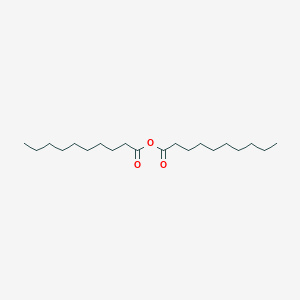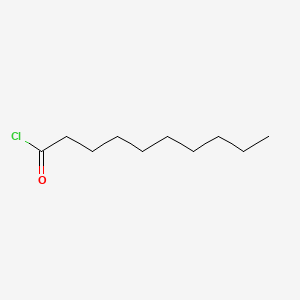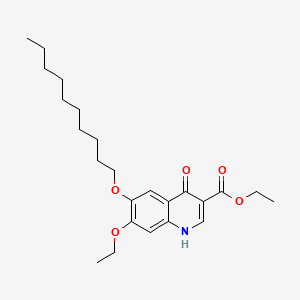
Décoquinate
Vue d'ensemble
Description
Decoquinate is a quinolone derivative primarily used as an antimicrobial agent in veterinary medicine. It is known for its effectiveness in delaying the growth and reproduction of coccidian parasites, which are responsible for coccidiosis in poultry and other livestock . Decoquinate is a small molecule with the chemical formula C24H35NO5 and a molecular weight of 417.54 g/mol .
Applications De Recherche Scientifique
Decoquinate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Decoquinate (DQ) is a quinolone compound that primarily targets the cytochrome bc1 complex of the parasite Plasmodium falciparum . This complex is a critical component of the parasite’s mitochondrial electron transport chain, playing a crucial role in ATP production and thus the parasite’s survival .
Mode of Action
Decoquinate acts by inhibiting the cytochrome bc1 complex , thereby disrupting mitochondrial oxygen consumption . This inhibition leads to a decrease in ATP production, which is essential for the parasite’s growth and reproduction . The compound has a primary static effect on sporozoites and a secondary cidal effect on early schizonts .
Biochemical Pathways
By inhibiting the cytochrome bc1 complex, Decoquinate disrupts the electron transport chain in the parasite’s mitochondria . This disruption leads to a decrease in ATP production, affecting various downstream biochemical pathways that rely on ATP for energy.
Pharmacokinetics
Decoquinate has poor drug properties, including high lipophilicity and exceedingly poor aqueous solubility (0.06 μg/ml), which render it difficult to administer . Derivatives of decoquinate, such as rmb005, rmb059, and rmb060, have been developed to improve these properties . For example, RMB005 had a maximum mean whole blood concentration of 0.49 ± 0.02 µM following oral administration .
Result of Action
The inhibition of the cytochrome bc1 complex by Decoquinate leads to a decrease in ATP production, which in turn affects the parasite’s growth and reproduction . This results in a decrease in the number of parasites and a reduction in the severity of the infection .
Action Environment
The action, efficacy, and stability of Decoquinate can be influenced by various environmental factors. For instance, the compound is used as a feed additive in the poultry industry, where it is exposed to various environmental conditions . .
Analyse Biochimique
Biochemical Properties
Decoquinate plays a crucial role in biochemical reactions, particularly in the inhibition of the cytochrome bc1 complex . This complex is a component of the electron transport chain and is involved in ATP production. Decoquinate’s interaction with this complex disrupts the normal biochemical processes of the parasite .
Cellular Effects
Decoquinate’s effects on cellular processes are primarily due to its inhibition of the cytochrome bc1 complex . This inhibition disrupts the normal electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .
Molecular Mechanism
At the molecular level, Decoquinate exerts its effects by binding to the cytochrome bc1 complex . This binding inhibits the normal function of the complex, disrupting the electron transport chain and leading to a decrease in ATP production .
Temporal Effects in Laboratory Settings
It is known that Decoquinate has a high therapeutic index, indicating that it remains effective over a prolonged period .
Dosage Effects in Animal Models
Given its high therapeutic index, it is likely that Decoquinate remains effective at varying dosages .
Metabolic Pathways
Decoquinate is involved in the electron transport chain metabolic pathway . By inhibiting the cytochrome bc1 complex, Decoquinate disrupts this pathway, leading to a decrease in ATP production .
Transport and Distribution
Given its role in inhibiting the cytochrome bc1 complex, it is likely that Decoquinate is transported to the mitochondria, where this complex is located .
Subcellular Localization
Decoquinate is likely localized to the mitochondria, given its role in inhibiting the cytochrome bc1 complex . The mitochondria are the site of the electron transport chain, and thus the primary location of Decoquinate’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decoquinate can be synthesized through a multi-step process involving the reaction of 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate with various reagents. The synthesis typically involves the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the decoxy and ethoxy groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the carboxylate ester: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods: In industrial settings, decoquinate is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as methanol and reagents like calcium chloride to facilitate the reactions. The product is then purified using techniques such as liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Decoquinate undergoes various chemical reactions, including:
Oxidation: Decoquinate can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert decoquinate into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the decoquinate molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted quinolones .
Comparaison Avec Des Composés Similaires
Fluoroquinolones: These are a subclass of quinolones that include drugs like levofloxacin and moxifloxacin, which are widely used in human medicine.
Comparison:
Uniqueness: Decoquinate is unique in its primary use as a veterinary drug for the prevention of coccidiosis in poultry and livestock.
Mechanism of Action: While decoquinate targets the cytochrome bc1 complex in the mitochondrial electron transport chain, other quinolones and fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV.
Propriétés
IUPAC Name |
ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYEQICABJSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046851 | |
| Record name | Decoquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-89-6 | |
| Record name | Decoquinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18507-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decoquinate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decoquinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DECOQUINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DECOQUINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decoquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECOQUINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534I52PVWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of decoquinate against coccidia?
A1: Decoquinate primarily targets the early life cycle stages of Eimeria species, specifically sporozoites and first-generation meronts. [, ] It disrupts their development, preventing the release of merozoites and halting further progression of the parasite life cycle. []
Q2: What are the structural characteristics of decoquinate?
A2: Decoquinate is a quinolone derivative with the molecular formula C24H35NO5 and a molecular weight of 417.55 g/mol. [] For detailed spectroscopic data, please refer to research articles focusing on its analytical characterization. [, , ]
Q3: How does the formulation of decoquinate impact its efficacy?
A3: Decoquinate exhibits poor water solubility, posing challenges for its delivery. [, ] Different formulations, such as solid dispersoids, [] nanoemulsions, [] and lipid-based intramuscular depots, [] have been explored to enhance its solubility, bioavailability, and controlled release properties. [, , , ]
Q4: How effective is decoquinate in controlling coccidiosis in chickens?
A4: Decoquinate effectively controls coccidiosis in chickens for fattening at a minimum dose of 30 mg/kg complete feed. [, ] Studies have demonstrated its efficacy against Eimeria tenella isolates, resulting in high Anticoccidial Indices (ACI) and improved feed conversion rates. [, ]
Q5: How does decoquinate compare to other coccidiostats like lasalocid in terms of efficacy in calves?
A5: Both decoquinate and lasalocid demonstrate efficacy against coccidiosis in calves in natural exposure settings. [, , ] Decoquinate, at 0.5 mg/kg body weight, consistently reduced oocyst shedding and improved weight gain compared to controls and, in some instances, outperformed lasalocid. [, ]
Q6: What is known about the development of resistance to decoquinate in Eimeria species?
A6: Resistance to decoquinate can develop in Eimeria species, particularly with continuous exposure to suboptimal drug concentrations. [, , ] Interestingly, a collateral sensitivity has been observed between decoquinate and meticlorpindol, with meticlorpindol-resistant strains showing increased sensitivity to decoquinate. [, ]
Q7: How is decoquinate metabolized and excreted in chickens?
A7: Following oral administration, decoquinate is absorbed and distributed in various chicken tissues, with higher concentrations found in the liver, kidney, and fat. [] It is rapidly eliminated from the body after medication ceases. [] More specific details on its metabolic pathways require further research.
Q8: Have there been any studies on targeted delivery of decoquinate?
A8: Yes, research has explored using nano- and microparticle formulations to achieve sustained release and improve the duration of prophylactic effect against malaria. [, ] Intramuscular administration of these formulations demonstrated promising results in mice infected with Plasmodium berghei sporozoites. [, ]
Q9: What analytical methods are commonly employed for decoquinate analysis?
A9: Several analytical techniques have been developed and validated for detecting and quantifying decoquinate in various matrices, including:
- High-performance liquid chromatography (HPLC) with fluorometric detection [] or tandem mass spectrometry (LC-MS/MS) [, , ]: These methods offer high sensitivity and selectivity for quantifying decoquinate residues in tissues.
- Gas chromatography-tandem mass spectrometry (GC-MS/MS) []: This method, utilizing pre-column derivatization, provides sensitive and accurate quantification of decoquinate in chicken tissues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


